4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline

Description

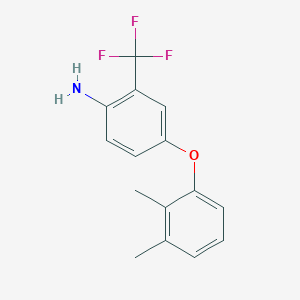

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline is a fluorinated aromatic amine featuring a trifluoromethyl (-CF₃) group at the 2-position and a 2,3-dimethylphenoxy substituent at the 4-position of the aniline ring. This compound combines electron-withdrawing (-CF₃) and sterically bulky (dimethylphenoxy) groups, which are critical for modulating its physicochemical and biological properties.

The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a common motif in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

4-(2,3-dimethylphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-4-3-5-14(10(9)2)20-11-6-7-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIXHZSGVDXZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dimethylphenol Intermediate

- Methylation of Phenol: Phenol is methylated at the 2 and 3 positions using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). This reaction selectively introduces methyl groups onto the aromatic ring to yield 2,3-dimethylphenol.

- Alternative routes may involve selective ortho- and meta-substitution strategies on phenol derivatives.

Preparation of 4-Chloro-2-(trifluoromethyl)aniline Intermediate

- The trifluoromethyl-substituted aniline core can be synthesized starting from 2-trifluoromethyl-4-chloro-nitrobenzene, which is obtained by chlorination and nitration of trifluoromethylbenzene.

- Catalytic hydrogenation of the nitro group to the aniline is performed using palladium on activated carbon (Pd/C) under hydrogen atmosphere in polar solvents such as methanol, often with a base like sodium hydroxide to facilitate reduction.

- This method yields 4-chloro-2-(trifluoromethyl)aniline with high purity and yield (~95%).

Etherification (Coupling of Phenol and Aniline Derivatives)

- The 2,3-dimethylphenol is reacted with 4-chloro-2-(trifluoromethyl)aniline to form the ether bond.

- This is typically done via nucleophilic aromatic substitution, where the phenol oxygen acts as a nucleophile attacking the halogenated aniline derivative.

- A strong base such as sodium hydride (NaH) or potassium carbonate is used to deprotonate the phenol, enhancing nucleophilicity.

- The reaction is carried out under anhydrous conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to drive the reaction to completion.

Purification

- The crude product is purified by recrystallization or column chromatography.

- Recrystallization solvents include ethanol, methanol, or mixtures with water depending on solubility.

- Chromatographic purification uses silica gel and suitable eluents such as ethyl acetate/petroleum ether mixtures.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methylation of phenol | Phenol, Methyl iodide, K2CO3, DMF, 50-80°C | Selective dimethylation at 2,3-positions |

| Nitrobenzene chlorination | Trifluoromethylbenzene, Chlorination, Nitration | Forms 2-trifluoromethyl-4-chloro-nitrobenzene |

| Catalytic hydrogenation | Pd/C catalyst, H2 gas, Methanol, NaOH, 20-25°C | Converts nitro to aniline with ~95% yield |

| Etherification | 2,3-Dimethylphenol, 4-chloro-2-(trifluoromethyl)aniline, NaH, DMF, 80-120°C | Nucleophilic aromatic substitution to form ether |

| Purification | Recrystallization or silica gel chromatography | Ensures high purity for research or industrial use |

Industrial Scale Considerations

- Continuous flow reactors are employed to improve reaction control, yield, and reproducibility, especially for the hydrogenation and etherification steps.

- Optimization includes control of temperature, pressure (for hydrogenation), and stoichiometry to minimize by-products.

- Advanced purification techniques such as preparative HPLC may be used for high-purity applications.

Related Research Findings and Mechanistic Insights

- The hydrogenation of nitroaromatics to anilines using Pd/C catalysts is well-established, with reaction times around 48 hours under mild hydrogen pressures (4-6 kg/cm²) providing crystalline aniline products.

- Etherification via nucleophilic aromatic substitution is favored when the aryl halide contains electron-withdrawing groups such as trifluoromethyl, increasing the electrophilicity of the halogenated carbon.

- The presence of methyl groups on the phenol ring influences steric and electronic properties, affecting reaction rates and yields.

- Trifluoromethyl groups are introduced early in the synthesis due to their sensitivity and influence on reactivity.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| 2,3-Dimethylphenol synthesis | Methylation of phenol | Methyl iodide, K2CO3, DMF, 50-80°C | High yield of 2,3-dimethylphenol |

| 4-Chloro-2-(trifluoromethyl)aniline | Chlorination/nitration + catalytic hydrogenation | Pd/C, H2, MeOH, NaOH, 20-25°C | ~95% yield of aniline intermediate |

| Etherification | Nucleophilic aromatic substitution | NaH, DMF, 80-120°C | Formation of target ether compound |

| Purification | Recrystallization or chromatography | Ethanol, silica gel, ethyl acetate/petroleum ether | High purity final product |

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : The phenoxy group can be oxidized to form quinone derivatives.

- Reduction : Reduction reactions can convert nitro groups to amines.

- Substitution Reactions : The trifluoromethyl group can undergo nucleophilic aromatic substitution.

These reactions enable the synthesis of more complex organic molecules and materials.

Biology

This compound has been investigated for its potential as a bioactive agent. Key areas of research include:

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines (e.g., A549, MDA-MB-231) .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown its potential to inhibit prolyl hydroxylase, which could have implications in treating fibrosis .

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures may possess anti-inflammatory effects.

- Drug Discovery : The compound's unique properties make it a candidate for developing new pharmaceuticals targeting specific diseases .

Material Science

Due to its unique chemical properties, this compound is also utilized in developing advanced materials:

- Polymers and Coatings : Its incorporation into polymer matrices can enhance material performance due to its stability and reactivity .

- Agrochemicals : The compound's unique structure makes it suitable for developing herbicides and insecticides .

Case Studies

Several studies highlight the applications of this compound:

- Anticancer Research :

-

Enzyme Inhibition Studies :

- Research demonstrated that this compound could inhibit enzymes critical for metabolic pathways. This finding opens avenues for therapeutic applications in metabolic disorders .

- Synthesis of Novel Compounds :

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups: The trifluoromethyl group in all compounds enhances resistance to oxidative degradation. However, replacing the phenoxy group (as in the target compound) with perfluoropropane () increases fluorophilicity, favoring applications in hydrophobic environments .

Physicochemical Properties

Solubility and Lipophilicity:

- The trifluoromethyl group increases logP (lipophilicity), favoring membrane permeability. For example, 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline (logP ~4.2) is more lipophilic than the target compound (estimated logP ~3.8) due to additional fluorine atoms .

- The dimethylphenoxy group may reduce aqueous solubility compared to polar substituents like -NH₂ or -OH .

Thermal Stability:

- Fluorinated compounds (e.g., perfluoropropane-substituted aniline in ) exhibit higher thermal stability, with decomposition temperatures exceeding 250°C, whereas the target compound likely degrades near 200°C based on analogous structures .

Biological Activity

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H12F3N

- Molecular Weight : 253.24 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to specific enzymes or receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, impacting cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Some studies have shown that related anilines demonstrate antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis or cell cycle arrest.

- Antimicrobial Properties : Certain derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various aniline derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with similar structures exhibited significant inhibition of cancer cell proliferation, suggesting potential therapeutic applications in oncology .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15.0 |

| Related Aniline Derivative | MDA-MB-231 | 12.5 |

Case Study 2: Antibacterial Activity

Research on antibacterial properties revealed that certain derivatives of this compound displayed effective antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.5 |

| Control Antibiotic | Penicillin | 1.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring and the introduction of electron-withdrawing groups like trifluoromethyl enhance biological activity. The presence of methyl groups on the phenyl ring appears to increase lipophilicity, thereby improving cellular uptake and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline?

- Methodological Answer : Synthesis typically involves coupling 2,3-dimethylphenol with a trifluoromethyl-substituted nitrobenzene precursor. A two-step approach is common:

Nitro Reduction : Reduce 2-(trifluoromethyl)-4-nitrobenzene to the corresponding aniline using catalytic hydrogenation (e.g., Pd/C in ethanol) or Fe/HCl .

Phenoxy Substitution : Perform nucleophilic aromatic substitution (SNAr) by reacting the aniline intermediate with 2,3-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reduction or side products like N-acetylated impurities .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenoxy group at C4, trifluoromethyl at C2) and absence of residual solvents.

- HRMS : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₁₅F₃NO: calc. 306.111) .

- Elemental Analysis : Ensure C/H/N/F ratios align with theoretical values (±0.3%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use a fume hood to minimize inhalation of volatile by-products (e.g., dimethylphenol derivatives) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and phenoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group at C2 deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the aniline group. Computational modeling (e.g., DFT) can quantify electron density distribution using software like Gaussian .

- Steric Hindrance : The 2,3-dimethylphenoxy group at C4 may slow down Suzuki-Miyaura couplings; optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

- Data Contradiction Analysis : Conflicting reactivity reports may arise from solvent polarity (e.g., DMF vs. THF)—validate via Hammett plots or kinetic studies .

Q. What strategies resolve discrepancies in reported LogP values for this compound?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with UV detection. Compare against computational predictions (e.g., ChemAxon or ACD/Labs) .

- pH Dependency : Account for ionization of the aniline group (pKa ~4.5) by buffering at physiological pH (7.4) for biologically relevant LogD values .

Q. How can impurities from synthesis (e.g., acetylated by-products) be identified and quantified?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with ESI+ ionization to detect acetylated impurities (e.g., [M+42]⁺ adducts). Calibrate against reference standards (e.g., N-acetyl-aniline derivatives) .

- Isolation : Purify via preparative HPLC (gradient: 20–80% acetonitrile in H₂O + 0.1% formic acid) and characterize isolated impurities by 2D NMR (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.